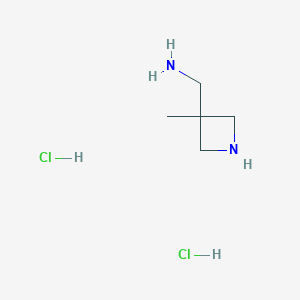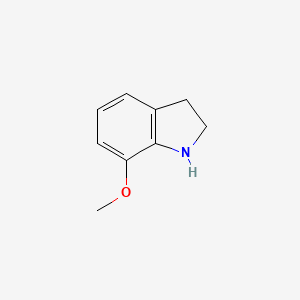
7-Méthoxyindoline
Vue d'ensemble
Description
7-METHOXY-2,3-DIHYDRO-1H-INDOLE is an organic compound with the molecular formula C9H11NO It is a derivative of indoline, characterized by a methoxy group (-OCH3) attached to the seventh position of the indoline ring
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 7-METHOXY-2,3-DIHYDRO-1H-INDOLE often begins with indoline as the starting material.
Purification: The product is typically purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to enhance efficiency and yield.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize production while minimizing by-products.
Types of Reactions:
Oxidation: 7-METHOXY-2,3-DIHYDRO-1H-INDOLE can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Indole derivatives with various functional groups.
Reduction Products: Reduced forms of 7-METHOXY-2,3-DIHYDRO-1H-INDOLE with different degrees of hydrogenation.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Chemistry:
Building Block: 7-METHOXY-2,3-DIHYDRO-1H-INDOLE is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Enzyme Inhibition: Research has shown that 7-METHOXY-2,3-DIHYDRO-1H-INDOLE and its derivatives can inhibit certain enzymes, making them potential candidates for drug development.
Biological Probes: It is used as a probe in biological studies to investigate cellular processes.
Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a valuable lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Potential therapeutic applications include treatments for neurological disorders and cancer.
Industry:
Material Science: 7-METHOXY-2,3-DIHYDRO-1H-INDOLE is used in the development of new materials with unique properties.
Agriculture: It is explored for use in agrochemicals to enhance crop protection and yield.
Molecular Targets and Pathways:
Enzyme Interaction: 7-METHOXY-2,3-DIHYDRO-1H-INDOLE interacts with specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular responses.
Pathways Involved:
Signal Transduction: The compound can influence signal transduction pathways, altering cellular communication and function.
Gene Expression: It may affect gene expression by interacting with transcription factors and other regulatory proteins.
Applications De Recherche Scientifique
Développement pharmacologique
7-Méthoxyindoline: a été explorée pour son potentiel dans le développement de nouveaux agents pharmacologiques. Sa structure est une échafaude clé dans de nombreux composés médicinaux, et des modifications à son noyau peuvent conduire à des médicaments avec une efficacité améliorée et des effets secondaires réduits .
Recherche sur le cancer
En recherche sur le cancer, les dérivés de This compound sont étudiés pour leurs rôles dans la conception de nouveaux médicaments anticancéreux. Ces composés peuvent interagir avec diverses cibles cellulaires, conduisant potentiellement à de nouveaux traitements pour divers types de cancer .
Conception de médicaments
La structure unique de This compound en fait un composant précieux dans la conception de médicaments. Elle peut améliorer les propriétés physicochimiques de nouveaux composés, conduisant potentiellement à des médicaments avec une meilleure solubilité et une meilleure biodisponibilité .
Chimie médicinale
En chimie médicinale, This compound est utilisée pour sa capacité à interagir avec les résidus protéiques, ce qui est crucial dans la conception de médicaments avec des cibles thérapeutiques spécifiques .
Traitements antibactériens
La recherche a indiqué que This compound et ses dérivés peuvent avoir des applications dans le développement de nouveaux traitements antibactériens. Ces composés pourraient offrir une nouvelle approche pour lutter contre les infections bactériennes et réduire la résistance aux antibiotiques .
Traitement des maladies cardiovasculaires
Bien que les références directes à This compound dans le traitement des maladies cardiovasculaires soient limitées, ses analogues structuraux et ses dérivés sont envisagés pour leurs rôles potentiels dans la création de nouvelles thérapies pour les affections cardiaques .
Applications anti-inflammatoires
This compound: est en cours d'investigation pour ses propriétés anti-inflammatoires. Elle pourrait conduire au développement de nouveaux médicaments anti-inflammatoires avec moins d'effets secondaires que les traitements actuels .
Recherche sur les propriétés analgésiques
Les propriétés analgésiques de This compound font également l'objet de recherches. Des études visent à synthétiser de nouveaux agents analgésiques qui peuvent offrir un soulagement de la douleur sans la toxicité gastro-intestinale souvent associée aux anti-inflammatoires non stéroïdiens (AINS) .
Mécanisme D'action
Target of Action
It is known that most drugs exert their effects by binding to receptors, which are cellular components . The interaction between a drug and its receptor can trigger a series of biochemical changes within the cell .
Mode of Action
Generally, a drug’s mode of action involves its interaction with its target, leading to changes in the biochemical processes within the cell . This can result in a therapeutic effect, a side effect, or both.
Biochemical Pathways
The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described .
Pharmacokinetics
It is known that these properties significantly impact a drug’s bioavailability . For instance, the compound is reported to have high gastrointestinal absorption .
Result of Action
It is used to study the effects of methoxy and amino substitution on the indole ring . It is also a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the action of a compound .
Analyse Biochimique
Biochemical Properties
7-Methoxyindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. 7-Methoxyindoline can act as a substrate for this enzyme, leading to its hydroxylation and subsequent metabolic transformation . Additionally, it has been observed to interact with certain receptors in the nervous system, potentially influencing neurotransmitter activity.
Cellular Effects
The effects of 7-Methoxyindoline on cellular processes are diverse. In neuronal cells, it has been shown to modulate cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, 7-Methoxyindoline has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 7-Methoxyindoline exerts its effects through several mechanisms. It can bind to specific receptors, such as serotonin receptors, altering their activity and downstream signaling pathways . Additionally, it may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyindoline can vary over time. The compound is relatively stable under standard conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 7-Methoxyindoline can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Methoxyindoline in animal models are dose-dependent. At low doses, it may enhance cognitive function and exhibit neuroprotective effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
7-Methoxyindoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body . The compound’s metabolism can influence metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 7-Methoxyindoline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the organic cation transporter, influencing its cellular uptake and distribution . The compound’s localization within specific tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Methoxyindoline is crucial for its activity. It has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it may localize to the endoplasmic reticulum, affecting protein synthesis and folding . These localization patterns are often directed by specific targeting signals and post-translational modifications.
Comparaison Avec Des Composés Similaires
Indoline: The parent compound of 7-METHOXY-2,3-DIHYDRO-1H-INDOLE, lacking the methoxy group.
7-Hydroxyindoline: A similar compound with a hydroxyl group (-OH) instead of a methoxy group.
7-Methylindoline: Another derivative with a methyl group (-CH3) at the seventh position.
Uniqueness:
Chemical Properties: The presence of the methoxy group imparts unique chemical properties to 7-METHOXY-2,3-DIHYDRO-1H-INDOLE, such as increased electron density and reactivity.
Biological Activity: The methoxy group enhances the compound’s ability to interact with biological targets, making it more potent in certain applications.
Propriétés
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVATPFLTCNUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564695 | |
| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334986-99-1 | |
| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing methoxyindolines, specifically 7-Methoxyindoline?
A1: Methoxyindolines, including 7-Methoxyindoline, serve as crucial precursors to methoxyindoles. [] These indole derivatives are important building blocks in organic synthesis and medicinal chemistry. The presence of the methoxy group can significantly influence the reactivity and biological activity of the indole scaffold. Therefore, developing efficient synthetic routes to these compounds, like the one described for 7-Methoxyindoline, is valuable for exploring their potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)
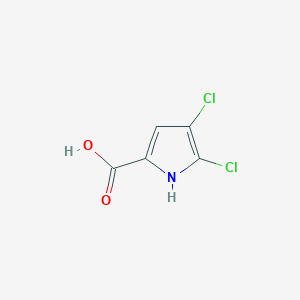
![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
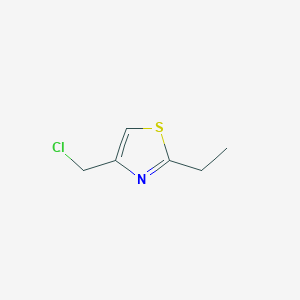
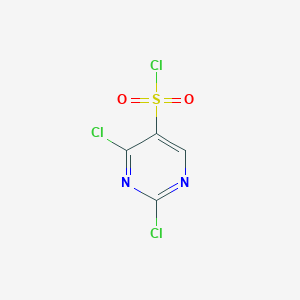
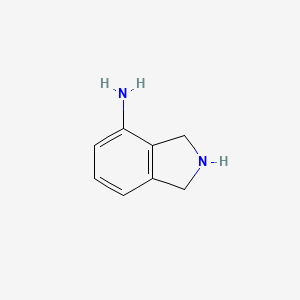

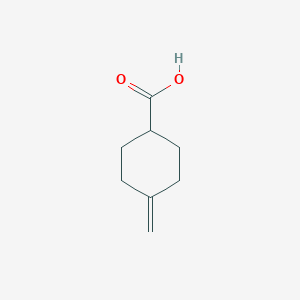
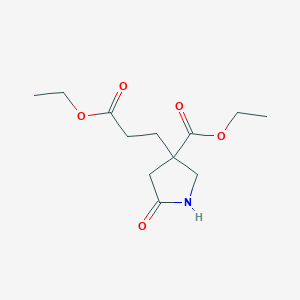
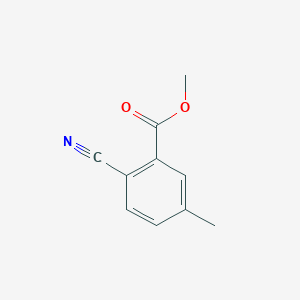
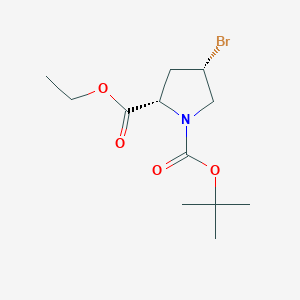
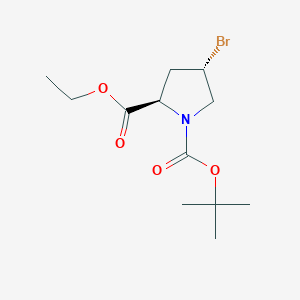
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
